Safety Data Sheet (SDS) and toxicity of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline
Safety Data Sheet (SDS) and toxicity of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline
An In-depth Technical Guide to the Safety and Toxicological Assessment of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline
Foreword: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and chemical research, novel molecular entities are the lifeblood of innovation. Yet, with novelty comes the responsibility of rigorous safety assessment. This guide addresses 2-Methyl-4-(4-methyl-1-piperidinyl)aniline, a substituted aniline that, like many research chemicals, lacks a comprehensive public toxicological profile. As a Senior Application Scientist, my objective is not to present a static Safety Data Sheet (SDS), but to provide a dynamic framework for risk assessment. We will deconstruct the molecule based on its constituent functional groups—a substituted aniline and a methyl-piperidine moiety—to predict its toxicological behavior. This guide is structured to empower researchers to move from prediction to empirical validation, detailing the essential in-vitro assays that form the bedrock of modern toxicological screening.
Molecular Profile and Physicochemical Properties
Understanding the physical and chemical properties of a compound is fundamental to predicting its biological behavior, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Chemical Structure
The structure of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline combines an aromatic aniline core with an aliphatic N-substituted piperidine ring.
Caption: Chemical structure of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline.
Predicted Physicochemical Data
| Property | Predicted Value/Information | Significance in Toxicology |
| Molecular Formula | C₁₃H₂₀N₂ | Provides the basis for molecular weight calculation. |
| Molecular Weight | 204.31 g/mol | Influences diffusion rates and absorption characteristics. |
| Appearance | Likely a solid at room temperature | Relevant for handling and preparation of solutions. |
| LogP (octanol/water) | ~3.0 - 3.5 (Estimated) | Indicates lipophilicity; suggests potential for membrane permeability and bioaccumulation. |
| pKa (basic) | ~5.0 (Aniline N), ~9.5 (Piperidine N) | Predicts ionization state at physiological pH, affecting solubility and receptor binding. |
| Solubility | Low in water, soluble in organic solvents | Affects choice of vehicle for in-vitro and in-vivo studies. |
Deconstructing the Safety Data Sheet (SDS): A Predictive Analysis
In the absence of a formal SDS, we can construct a provisional hazard assessment based on the known toxicology of its structural components. This section is intended as a guide for safe handling and should be superseded by an official SDS when available.
| SDS Section | Predicted Hazard Analysis for 2-Methyl-4-(4-methyl-1-piperidinyl)aniline |
| Sec. 2: Hazards | GHS Pictograms: GHS07 (Harmful/Irritant), GHS08 (Health Hazard). Signal Word: Warning. Hazard Statements: Likely harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation. Suspected of causing genetic defects. May cause damage to organs (spleen, blood) through prolonged or repeated exposure. |
| Sec. 4: First-Aid | Ingestion: Do NOT induce vomiting. Call a poison center immediately. Skin: Remove contaminated clothing. Rinse skin with plenty of water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move person to fresh air. |
| Sec. 8: Exposure Controls | Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Personal Protective Equipment (PPE): Nitrile gloves, safety glasses with side shields, and a lab coat are mandatory. |
| Sec. 11: Toxicology | Primary Concerns: The aniline moiety is the primary driver of toxicity. Aniline and its derivatives are well-known for causing methemoglobinemia and hemolytic anemia . The spleen is a common target organ for toxicity.[1][2][3] The piperidine moiety is less toxic but can be a CNS depressant at high doses. The overall compound should be treated as potentially mutagenic pending experimental data. |
Toxicological Profile: A Structure-Activity Relationship (SAR) Perspective
The toxicological profile of this molecule can be inferred by examining related compounds.
The Aniline Moiety: A Known Hematotoxin
Substituted anilines are notorious for their effects on red blood cells.[1][2] The primary mechanism involves metabolic activation in the liver to N-hydroxy metabolites, which can then redox cycle, generating reactive oxygen species (ROS). This oxidative stress leads to two primary outcomes:
-
Methemoglobinemia: The iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin, which cannot bind and transport oxygen.[2]
-
Hemolysis: Oxidative damage to the red blood cell membrane leads to its rupture, causing hemolytic anemia.[1][2]
Chronic exposure to anilines has been linked to spleen toxicity, including hyperplasia and sarcomas in rats, likely as a secondary effect of clearing damaged red blood cells.[3]
The Piperidine Moiety
The piperidine ring itself is a common scaffold in pharmaceuticals and is generally of lower toxicity than the aniline core. However, as a basic amine, it ensures the molecule will be protonated in acidic environments (like the stomach) and can interact with various biological targets.
Metabolism and Genotoxicity
Metabolic activation of the aniline ring can also lead to the formation of electrophilic species, such as nitrenium ions, which have the potential to form adducts with DNA. This is the mechanistic basis for the suspected mutagenicity of many aromatic amines and is a critical endpoint to assess experimentally.
Experimental Workflow for Toxicological Assessment
For any novel compound intended for further development, a tiered approach to toxicity testing is essential. The following workflow outlines the foundational in vitro assays required to characterize the safety profile of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline.
Caption: Tiered workflow for the initial toxicological assessment of a novel compound.
Detailed Experimental Protocols
The following protocols provide standardized, self-validating methodologies for assessing the core toxicological endpoints of cytotoxicity and mutagenicity.
Protocol 1: In-Vitro Cytotoxicity via MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[4] It relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[4]
Methodology:
-
Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity, or a target-relevant line) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X stock solution series of 2-Methyl-4-(4-methyl-1-piperidinyl)aniline in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[5][6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds.[7][8] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize it and require it for growth. The test measures the ability of a substance to cause a reverse mutation, restoring the gene function and allowing the bacteria to grow on a histidine-free medium.[7][9][10]
Methodology:
-
Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).[8]
-
Metabolic Activation (S9 Mix): Perform the assay both with and without a rat liver extract (S9 fraction). This is critical because many chemicals, like anilines, are not mutagenic themselves but are converted to mutagens by metabolic enzymes in the liver.[9][11]
-
Plate Incorporation Method:
-
To a sterile tube, add 100 µL of the bacterial culture, 100 µL of the test compound at various concentrations, and 500 µL of either phosphate buffer or the S9 mix.[9][10]
-
Incubate this mixture for 20-30 minutes at 37°C (pre-incubation method).
-
Add 2 mL of molten top agar containing a trace amount of histidine and biotin (to allow for a few initial cell divisions).
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[10]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate seen in the negative control plates. A known mutagen (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98) must be used as a positive control to validate the assay.
Conclusion and Path Forward
This guide establishes that while 2-Methyl-4-(4-methyl-1-piperidinyl)aniline is a data-poor compound, a robust, predictive safety assessment is possible through structure-activity relationship analysis. The aniline core strongly suggests a potential for hematotoxicity and mutagenicity. This hypothesis must be tested empirically. The detailed protocols for the MTT and Ames tests provided herein represent the essential first steps in a responsible drug development or chemical research program. A negative result in a properly conducted Ames test would significantly de-risk the compound for further investigation, while a positive result would necessitate careful consideration of its intended use or a redesign of the molecule to mitigate genotoxic potential. Always handle with caution, assuming the predicted hazards until proven otherwise by empirical data.
References
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. Retrieved from [Link][7]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link][4]
-
Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (n.d.). EPA Archive. Retrieved from [Link][10]
-
Sasaki, Y. F., et al. (2010). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats. Journal of Toxicological Sciences, 35(4), 525-535. Retrieved from [Link][1]
-
Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2763. Retrieved from [Link][11]
-
Sasaki, Y. F., et al. (2010). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure. Journal of Toxicological Sciences, 35(4), 525-535. Retrieved from [Link][2]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Sigma-Aldrich. Retrieved from [Link]
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link][5]
-
Zeller, A., et al. (2005). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). Chemosphere, 60(4), 468-477. Retrieved from [Link][12]
-
The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia. Retrieved from [Link][8]
-
Schultz, T. W., Cajina-Quezada, M., & Wesley, S. K. (1989). Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines. Bulletin of environmental contamination and toxicology, 43(4), 564-569. Retrieved from [Link][13]
-
Travis, A. S. (2009). Toxicological and Environmental Aspects of Anilines. In Patai's Chemistry of Functional Groups. John Wiley & Sons, Ltd. Retrieved from [Link][3]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. archive.epa.gov [archive.epa.gov]
- 11. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
